(11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane
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Overview
Description
(11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane is a chemical compound with the molecular formula C17H37BrS3Si It is characterized by the presence of a bromine atom attached to an undecyl chain, which is further connected to a silicon atom bonded to three methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane typically involves the reaction of 11-bromoundecanol with tris[(methylsulfanyl)methyl]silane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form different silane derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., tetrahydrofuran, dimethylformamide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted silanes depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced silane derivatives.
Scientific Research Applications
(11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also employed in surface modification and as a coupling agent in polymer chemistry.
Biology: Investigated for its potential use in bioconjugation and as a linker in the development of biomaterials.
Medicine: Explored for its potential in drug delivery systems and as a component in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as hydrophobic coatings and adhesives.
Mechanism of Action
The mechanism of action of (11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methylsulfanyl groups can undergo oxidation or reduction. These transformations enable the compound to interact with different molecular targets and pathways, making it versatile for various applications.
Comparison with Similar Compounds
Similar Compounds
11-Bromoundecyltrimethoxysilane: Similar structure but with methoxy groups instead of methylsulfanyl groups.
11-Bromoundecyltriethoxysilane: Similar structure but with ethoxy groups instead of methylsulfanyl groups.
(11-Bromoundecyl)triisopropoxysilane: Similar structure but with isopropoxy groups instead of methylsulfanyl groups.
Uniqueness
(11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane is unique due to the presence of methylsulfanyl groups, which impart distinct chemical reactivity and properties compared to other similar compounds with different alkoxy groups. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
591769-06-1 |
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Molecular Formula |
C17H37BrS3Si |
Molecular Weight |
445.7 g/mol |
IUPAC Name |
11-bromoundecyl-tris(methylsulfanylmethyl)silane |
InChI |
InChI=1S/C17H37BrS3Si/c1-19-15-22(16-20-2,17-21-3)14-12-10-8-6-4-5-7-9-11-13-18/h4-17H2,1-3H3 |
InChI Key |
WGCNYYRVLIPFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC[Si](CCCCCCCCCCCBr)(CSC)CSC |
Origin of Product |
United States |
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